![molecular formula C22H17N3O2 B1192058 AAK1-IN-21b](/img/no-structure.png)
AAK1-IN-21b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AAK1-IN-21b is a Novel inhibitor of adaptor associated kinase 1 (AAK1), demonstrating improved activity against dengue virus both in vitro and in human primary dendritic cells and the unrelated Ebola virus.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
AAK1-IN-21b, targeting Adaptor-associated kinase 1 (AAK1), demonstrates significant antiviral properties. AAK1, a cellular serine-threonine protein kinase, regulates clathrin-associated host adaptor proteins and intracellular trafficking of multiple unrelated RNA viruses, including dengue and Ebola viruses. Compounds like AAK1-IN-21b, optimizing the structure of 7-azaindole analogues, have shown high AAK1 affinity and improved activity against these viruses, both in vitro and in human primary dendritic cells, suggesting broad-spectrum antiviral potential (Verdonck et al., 2019).
Treatment of Neurological and Psychiatric Disorders
AAK1-IN-21b and similar AAK1 inhibitors are proposed as promising drug targets for various neurological and psychiatric disorders, such as schizophrenia, cognitive deficits in schizophrenia, Parkinson’s disease, bipolar disorder, Alzheimer’s disease, and neuropathic pain. The inhibition of AAK1 has shown potential in vitro activity in AAK1-related assays and in vivo activity in preclinical animal models for neuropathic pain (Martínez-Gualda et al., 2021).
Potential Treatment for COVID-19
Research suggests that AAK1-IN-21b or similar compounds may be effective in treating COVID-19. Baricitinib, an AAK1 inhibitor, has been predicted to reduce the ability of the virus to infect lung cells. AAK1, as a regulator of endocytosis, may influence the virus's entry into cells and the assembly of virus particles (Richardson et al., 2020).
Treatment of Neuropathic Pain
AAK1-IN-21b, as an AAK1 inhibitor, has been identified as a highly selective, CNS penetrable, and potent inhibitor for the treatment of neuropathic pain. It has shown efficacy in rodent neuropathic pain models and favorable pharmacokinetic properties, and is currently in clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia (Luo et al., 2022).
Hepatitis C Virus Entry Regulation
AAK1-IN-21b may play a role in regulating the entry of Hepatitis C virus (HCV) into cells. AAK1 and GAK, as host kinases, regulate clathrin-mediated endocytosis, which is crucial for the entry of HCV. AAK1 inhibitors could potentially block HCV entry and assembly, offering a new avenue for antiviral strategies (Neveu et al., 2015).
Eigenschaften
Produktname |
AAK1-IN-21b |
---|---|
Molekularformel |
C22H17N3O2 |
Molekulargewicht |
355.397 |
IUPAC-Name |
5-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C22H17N3O2/c1-26-20-8-7-16(11-21(20)27-2)18-10-19-17(13-24-22(19)25-14-18)6-5-15-4-3-9-23-12-15/h3-4,7-14H,1-2H3,(H,24,25) |
InChI-Schlüssel |
CJTVDIBZBUWIFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CN=C(NC=C3C#CC4=CC=CN=C4)C3=C2)C=C1OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AAK1-IN-21b |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.